molecular formula C19H21NO5S B2979803 methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327179-64-5

methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No.: B2979803
CAS No.: 1327179-64-5
M. Wt: 375.44
InChI Key: SCDSTAGQMZMXIB-PDGQHHTCSA-N
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Description

Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is an organic compound that exhibits a combination of sulfonamide and acrylate functional groups. This combination makes it a versatile compound with significant applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Synthetic Routes:

    • Step 1: Formation of 2-[(3,4-Dimethylphenyl)sulfonyl] acetophenone by reacting 3,4-dimethylbenzenesulfonyl chloride with acetophenone in the presence of a base.

    • Step 2: Coupling of the product from Step 1 with 4-methoxyaniline to form 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone.

    • Step 3: Reaction of 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone with methyl chloroformate to yield this compound.

Industrial Production Methods:

  • Large-scale production typically follows a similar synthetic route but employs optimized conditions for higher yields and purity. Catalysts and solvents may be used to enhance reaction rates and product separation.

Types of Reactions:

  • Oxidation: Oxidation reactions can modify the functional groups, often leading to the formation of sulfonate esters.

  • Reduction: Reduction may involve the sulfone group being reduced to a sulfide.

  • Substitution: Nucleophilic substitution reactions often occur at the acrylate moiety.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles like amines or alcohols in the presence of a base.

Major Products:

  • Products will vary depending on the reaction conditions but can include sulfones, substituted acrylates, and amines.

Scientific Research Applications

Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in research and industry:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.

  • Biology: Explored for its potential as a biochemical probe.

  • Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.

  • Industry: Used in the manufacture of specialty polymers and materials.

Mechanism of Action

The compound acts through various mechanisms depending on the context of its use:

  • Molecular Targets: It can interact with proteins and enzymes, potentially inhibiting their activity.

  • Pathways Involved: Its effects can be mediated through pathways involving sulfonamide and acrylate functionalities.

Comparison with Similar Compounds

  • Methyl (2Z)-2-[(2,3-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

  • Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(3-methoxyphenyl)amino]acrylate

Uniqueness:

  • The specific combination of methyl, dimethylphenyl, sulfonyl, and methoxyphenyl groups gives this compound unique physical and chemical properties that can be leveraged in specific scientific applications.

Properties

IUPAC Name

methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-13-5-10-17(11-14(13)2)26(22,23)18(19(21)25-4)12-20-15-6-8-16(24-3)9-7-15/h5-12,20H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDSTAGQMZMXIB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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